molecular formula C16H20ClN3O3S B11459386 tert-butyl N-[2-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate

tert-butyl N-[2-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate

Cat. No.: B11459386
M. Wt: 369.9 g/mol
InChI Key: PGJHCSLMLVAFSE-UHFFFAOYSA-N
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Description

TERT-BUTYL N-[2-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the oxadiazole ring, along with the tert-butyl carbamate group, makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL N-[2-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl mercaptan with ethyl bromoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to produce the oxadiazole ring. The final step involves the reaction of the oxadiazole intermediate with tert-butyl chloroformate to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL N-[2-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the chloro group can produce various substituted derivatives .

Scientific Research Applications

TERT-BUTYL N-[2-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE has several scientific research applications:

Mechanism of Action

The mechanism of action of TERT-BUTYL N-[2-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the chloro and sulfur groups can enhance its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

  • TERT-BUTYL N-[2-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE
  • TERT-BUTYL N-[2-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE

Uniqueness

TERT-BUTYL N-[2-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where such properties are desired .

Properties

Molecular Formula

C16H20ClN3O3S

Molecular Weight

369.9 g/mol

IUPAC Name

tert-butyl N-[2-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate

InChI

InChI=1S/C16H20ClN3O3S/c1-16(2,3)23-14(21)18-9-8-13-19-20-15(22-13)24-10-11-4-6-12(17)7-5-11/h4-7H,8-10H2,1-3H3,(H,18,21)

InChI Key

PGJHCSLMLVAFSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NN=C(O1)SCC2=CC=C(C=C2)Cl

Origin of Product

United States

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